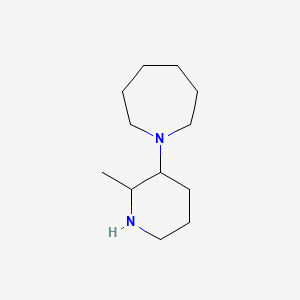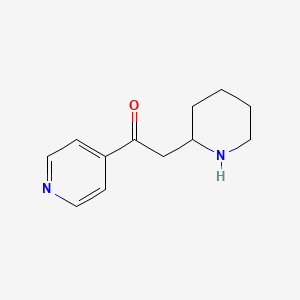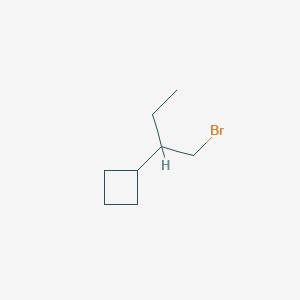
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is an organic compound that belongs to the class of cyclopropanes Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can be achieved through several methods:
Cyclopropanation Reaction: One common method involves the cyclopropanation of an appropriate alkene precursor using a bromomethylating agent. For example, the reaction of 1-pentene with dibromomethane in the presence of a strong base like sodium hydride can yield the desired compound.
Grignard Reaction: Another approach involves the use of a Grignard reagent. The reaction of cyclopropylmagnesium bromide with 3-pentanone followed by bromination can produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropylcarboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Cyclopropylmethanol, cyclopropylacetonitrile, or cyclopropylmethylamine.
Reduction: Cyclopropylmethane.
Oxidation: Cyclopropylcarboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring’s strain can also influence its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-(pentan-3-YL)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(butan-2-YL)cyclopropane: Similar structure but with a butan-2-yl group instead of pentan-3-yl.
1-(Bromomethyl)-1-(hexan-4-YL)cyclopropane: Similar structure but with a hexan-4-yl group instead of pentan-3-yl.
Uniqueness
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is unique due to the specific combination of the bromomethyl group and the pentan-3-yl group attached to the cyclopropane ring
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-pentan-3-ylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-8(4-2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
Clave InChI |
NBYUOPAHDXRZNV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1(CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)



![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)
![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)






